[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone
Overview
Description
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone is a complex organic compound that features a pyrazole ring substituted with a nitrophenyl group and a pyridinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the pyridinylmethanone moiety. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine derivatives.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Attachment of the Pyridinylmethanone Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial agents . They are studied for their ability to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to the death of microbial cells. The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and are also studied for their antimicrobial properties.
Indole derivatives: Known for their diverse biological activities, indole derivatives are another class of compounds with potential therapeutic applications.
Uniqueness
What sets [3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11-16(25-15-6-4-3-5-14(15)21(23)24)12(2)20(19-11)17(22)13-7-9-18-10-8-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGRRJEZMRXEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=NC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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